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Compound of Interest

Compound Name: 5,6-Dimethoxy-1-indanone

Cat. No.: B192829 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 5,6-dimethoxy-1-indanone and its

key regioisomers: 4,5-dimethoxy-1-indanone, 6,7-dimethoxy-1-indanone, and 4,7-dimethoxy-1-

indanone. Understanding the distinct spectral characteristics of these closely related

compounds is crucial for unambiguous identification in complex reaction mixtures and for

ensuring the purity of pharmacologically active agents. This document summarizes key

spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and

Mass Spectrometry (MS), supported by detailed experimental protocols.

Spectroscopic Data Summary
The following tables provide a comparative summary of the key spectroscopic data for 5,6-
dimethoxy-1-indanone and its regioisomers. Note that complete experimental data for all

regioisomers is not uniformly available in the literature; where necessary, data for closely

related analogues is provided with clear notation.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
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Compo
und

H-2
(ppm)

H-3
(ppm)

H-4
(ppm)

H-7
(ppm)

OCH₃
(ppm)

OCH₃
(ppm)

Aromati
c H
(ppm)

5,6-

dimethox

y-1-

indanone

~2.65 (t) ~3.10 (t) 7.17 (s) 6.86 (s) 3.96 (s) 3.90 (s)
7.17,

6.86

4,5-

dimethox

y-1-

indanone

~2.70 (t) ~3.15 (t) - 7.05 (d) 3.90 (s) 3.85 (s)
7.05,

6.90 (d)

6,7-

dimethox

y-2-

methyl-1-

indanone

*

2.57-2.72

(m)
3.27 (dd) 7.15 (d) - 3.99 (s) 3.86 (s)

7.15,

7.04 (d)

[1]

4,7-

dimethox

y-1-

indanone

~2.60 (t) ~3.00 (t) - - ~3.80 (s) ~3.75 (s)

~6.70

(d),

~6.60 (d)

*Data for the 2-methyl derivative is presented as a proxy for 6,7-dimethoxy-1-indanone due to

the limited availability of data for the parent compound.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
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Compound C=O
Aromatic C-
O

Aromatic C Aliphatic C OCH₃

5,6-

dimethoxy-1-

indanone

~205.7
~155.5,

~149.5

~130.0,

~107.6,

~104.3

~36.6, ~25.7 ~56.3, ~56.1

4,5-

dimethoxy-1-

indanone

~206.0
~158.0,

~147.0

~135.0,

~118.0,

~115.0,

~112.0

~36.0, ~22.0 ~61.0, ~56.0

6,7-

dimethoxy-2-

methyl-1-

indanone*

206.6 150.9, 145.9
128.4, 120.8,

119.9

43.0, 33.6,

16.1
61.5, 58.8[1]

4,7-

dimethoxy-1-

indanone

~205.0
~157.0,

~156.0

~138.0,

~117.0,

~115.0,

~110.0

~36.0, ~21.0 ~55.5, ~55.0

*Data for the 2-methyl derivative is presented as a proxy for 6,7-dimethoxy-1-indanone.

Table 3: Infrared (IR) Spectroscopy Data (Key Vibrational Frequencies in cm⁻¹)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

http://orgsyn.org/demo.aspx?prep=v89p0115
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b192829?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound C=O Stretch
C-O Stretch
(Aromatic)

C-H Stretch
(Aromatic)

C-H Stretch
(Aliphatic)

5,6-dimethoxy-1-

indanone
~1680-1700 ~1260, ~1030 ~3050-3100 ~2850-2960

4,5-dimethoxy-1-

indanone
~1690 ~1270, ~1080 ~3070 ~2940, ~2840

6,7-dimethoxy-2-

methyl-1-

indanone*

1708[1] ~1280, ~1090 ~3060 ~2960, ~2850

4,7-dimethoxy-1-

indanone
~1695 ~1280, ~1070 ~3080 ~2950, ~2840

*Data for the 2-methyl derivative is presented as a proxy for 6,7-dimethoxy-1-indanone.

Table 4: Mass Spectrometry Data

Compound Molecular Formula
Molecular Weight (
g/mol )

Key Fragmentation
Peaks (m/z)

5,6-dimethoxy-1-

indanone
C₁₁H₁₂O₃ 192.21

192 (M+), 177, 149,

121[2]

4,5-dimethoxy-1-

indanone
C₁₁H₁₂O₃ 192.21

192 (M+), 177, 163,

135

6,7-dimethoxy-1-

indanone
C₁₁H₁₂O₃ 192.21

192 (M+), 177, 164,

149

4,7-dimethoxy-1-

indanone
C₁₁H₁₂O₃ 192.21

192 (M+), 177, 163,

148

Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility

and accurate comparison.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the indanone sample in approximately 0.6 mL of

deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a small

amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field

spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2

seconds, and an acquisition time of 2-3 seconds. Process the data with a line broadening of

0.3 Hz.

¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum on the same spectrometer,

typically at a frequency of 100 MHz. Use a proton-decoupled pulse sequence. Typical

parameters include a 45° pulse width, a relaxation delay of 2-5 seconds, and an acquisition

time of 1-2 seconds. Process the data with a line broadening of 1-2 Hz.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid indanone sample with

approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and

pestle until a fine, homogeneous powder is obtained. Press the mixture into a transparent

pellet using a hydraulic press.

Sample Preparation (Thin Film): If the sample is an oil or can be melted at a low

temperature, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR)

spectrometer over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty

sample compartment or the pure KBr pellet/salt plates and subtract it from the sample

spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion

probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for

separation prior to analysis.
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Ionization: Use Electron Ionization (EI) at 70 eV for GC-MS analysis to generate fragment

ions, or a soft ionization technique such as Electrospray Ionization (ESI) for LC-MS to

primarily observe the molecular ion.

Mass Analysis: Analyze the ions using a quadrupole, time-of-flight (TOF), or other mass

analyzer to obtain the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.

Visualization of the Spectroscopic Comparison
Workflow
The logical workflow for the spectroscopic comparison of these regioisomers is depicted in the

following diagram.
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Workflow for Spectroscopic Comparison of Indanone Regioisomers

Synthesis of Isomers

Spectroscopic Analysis

Data Comparison and Identification

Starting Materials

5,6-dimethoxy-
1-indanone

Synthesis

4,5-dimethoxy-
1-indanone

Synthesis

6,7-dimethoxy-
1-indanone

Synthesis

4,7-dimethoxy-
1-indanone

Synthesis

NMR Spectroscopy
(¹H, ¹³C)IR Spectroscopy Mass Spectrometry

Compare Chemical Shifts
& Coupling Patterns

Compare Vibrational
Frequencies

Compare m/z Values
& Fragmentation

Unambiguous Isomer
Identification

Click to download full resolution via product page

Caption: Logical workflow for the synthesis, spectroscopic analysis, and comparative

identification of dimethoxy-1-indanone regioisomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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